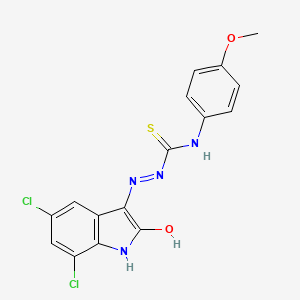

NSC73306

Descripción

The exact mass of the compound Unii-G3GZ237put is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

79560-74-0 |

|---|---|

Fórmula molecular |

C16H12Cl2N4O2S |

Peso molecular |

395.3 g/mol |

Nombre IUPAC |

1-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea |

InChI |

InChI=1S/C16H12Cl2N4O2S/c1-24-10-4-2-9(3-5-10)19-16(25)22-21-14-11-6-8(17)7-12(18)13(11)20-15(14)23/h2-7,20,23H,1H3,(H,19,25) |

Clave InChI |

OJWGVIBWNCMAEK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |

Otros números CAS |

79560-74-0 |

Sinónimos |

NSC73306 |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Dual-Pronged Attack of NSC73306 on Drug-Resistant Cancer Cells

For Immediate Release

A comprehensive analysis of the thiosemicarbazone derivative NSC73306 reveals a unique dual mechanism of action that selectively targets and eradicates multidrug-resistant (MDR) cancer cells. This in-depth guide, intended for researchers, scientists, and drug development professionals, elucidates the core molecular interactions and cellular consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Executive Summary

This compound represents a novel strategy in cancer therapy by not inhibiting, but rather exploiting the cellular machinery responsible for drug resistance. Its primary mechanism involves a paradoxical hypersensitivity in cancer cells overexpressing P-glycoprotein (P-gp/MDR1), a notorious ATP-binding cassette (ABC) transporter that pumps conventional chemotherapeutics out of the cell. Secondly, this compound acts as a potent modulator of another critical ABC transporter, ABCG2, restoring sensitivity to other anticancer agents. This guide will dissect these two interconnected mechanisms, providing a granular view of how this compound turns a cancer cell's defense into a fatal vulnerability.

Core Mechanism 1: Exploitation of P-glycoprotein (MDR1) Function

The cornerstone of this compound's anticancer activity lies in its selective toxicity towards cancer cells with high levels of functional P-glycoprotein.[1][2] Unlike traditional P-gp inhibitors that aim to block the transporter's efflux function, this compound leverages the very presence and activity of P-gp to induce cytotoxicity.[1][2] Cells with higher P-gp expression and function demonstrate a proportionally increased sensitivity to this compound.[1][2]

Biochemical investigations have shown that while functional P-gp is essential for this cytotoxic effect, this compound does not directly interact with the transporter at its typical substrate or inhibitor binding sites.[1] The precise molecular cascade triggered by this P-gp-dependent mechanism leading to cell death is an area of ongoing investigation, but it is clear that the functional expression of P-gp is a prerequisite for this compound-induced toxicity.[1]

A compelling piece of evidence for this mechanism is the observation that cancer cells selected for resistance to this compound exhibit a significant loss of P-gp expression, which in turn reverses their multidrug-resistant phenotype.[1]

Quantitative Data: P-gp Dependent Cytotoxicity

| Cell Line | P-gp Expression | IC50 (Doxorubicin) | IC50 (this compound) | Fold Hypersensitivity to this compound (compared to P-gp negative) |

| KB-3-1 | Low | Low | High | 1x |

| KB-8-5 | Moderate | Moderate | Moderate | 2-4x |

| KB-V1 | High | High | Low | 4-6x |

| HCT15 | High (intrinsic) | High | Low | ~4x |

Note: IC50 values are generalized from multiple studies and intended for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocol: Assessing P-gp Dependent Cytotoxicity

Objective: To determine the relationship between P-gp expression and sensitivity to this compound.

Materials:

-

P-gp-negative (e.g., KB-3-1) and P-gp-positive (e.g., KB-V1, HCT15) cancer cell lines.

-

This compound, Doxorubicin (positive control for P-gp substrate).

-

P-gp inhibitors (e.g., PSC833, XR9576).

-

Cell culture medium and supplements.

-

96-well plates.

-

MTT or similar cell viability assay reagents.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed P-gp-negative and P-gp-positive cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include parallel treatments with doxorubicin as a control for MDR phenotype. To confirm P-gp dependence, a set of wells should be co-treated with this compound and a P-gp inhibitor.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Cell Viability Assay: Perform an MTT assay to quantify cell viability.

-

Data Analysis: Calculate the IC50 values for each drug and cell line combination. A lower IC50 for this compound in P-gp-positive cells compared to P-gp-negative cells indicates hypersensitivity. Abrogation of this hypersensitivity in the presence of a P-gp inhibitor confirms the mechanism.

Signaling Pathway: P-gp Dependent Cytotoxicity of this compound

Caption: P-gp functional interaction with this compound initiates cytotoxicity.

Core Mechanism 2: Modulation of ABCG2-Mediated Drug Resistance

In addition to its direct cytotoxic effects on P-gp expressing cells, this compound functions as a potent modulator of ABCG2, another ABC transporter implicated in multidrug resistance. While this compound itself is a substrate for ABCG2, it does not exhibit selective toxicity in cells overexpressing this transporter. Instead, at non-toxic concentrations, this compound effectively inhibits the transport of other chemotherapeutic agents by ABCG2.

This inhibitory action is confirmed by several lines of evidence:

-

This compound stimulates the ATPase activity of ABCG2, which is characteristic of transporter substrates and modulators.

-

It inhibits the photolabeling of ABCG2 with a known substrate analog, indicating competition for the drug-binding pocket.

-

Co-administration of this compound with known ABCG2 substrates, such as mitoxantrone and topotecan, restores their cytotoxicity in ABCG2-overexpressing cells.

Quantitative Data: ABCG2 Modulation

| Parameter | Value |

| Concentration for 50% stimulation of ABCG2 ATPase activity | 140–150 nmol/L |

| Concentration for 50% inhibition of [125I]iodoarylazidoprazosin photolabeling of ABCG2 | 250–400 nmol/L |

Experimental Protocol: Assessing ABCG2 Modulation

Objective: To evaluate the ability of this compound to reverse ABCG2-mediated drug resistance.

Materials:

-

Parental and ABCG2-overexpressing cancer cell lines.

-

This compound.

-

Known ABCG2 substrates (e.g., mitoxantrone, topotecan).

-

Cell culture reagents.

-

Flow cytometer or fluorescence plate reader for drug accumulation assays.

-

Reagents for cell viability assays (e.g., MTT).

Procedure:

-

Drug Accumulation Assay:

-

Pre-incubate ABCG2-overexpressing cells with a non-toxic concentration of this compound.

-

Add a fluorescent ABCG2 substrate (e.g., pheophorbide A).

-

Measure intracellular fluorescence using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

-

-

Chemosensitization Assay:

-

Treat ABCG2-overexpressing cells with a serial dilution of an ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Perform a cell viability assay after 48-72 hours.

-

A significant decrease in the IC50 of the ABCG2 substrate in the presence of this compound demonstrates chemosensitization.

-

Signaling Pathway: ABCG2 Modulation by this compound

Caption: this compound inhibits ABCG2, increasing intracellular drug levels.

Conclusion and Future Directions

This compound presents a paradigm-shifting approach to overcoming multidrug resistance in cancer. Its ability to selectively eliminate P-gp-overexpressing cells and simultaneously inhibit ABCG2-mediated drug efflux marks it as a highly promising therapeutic candidate. Further research is warranted to fully elucidate the downstream signaling events triggered by the this compound-P-gp interaction and to explore its efficacy in in vivo models of multidrug-resistant cancers. The development of analogs with improved potency and pharmacokinetic profiles could further enhance its clinical potential. This detailed guide provides a foundational understanding for researchers to build upon in the quest for more effective cancer therapies.

References

- 1. Selective toxicity of this compound in MDR1-positive cells as a new strategy to circumvent multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC73306: Chemical Structure, Mechanism of Action, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical and biological properties of NSC73306, a thiosemicarbazone derivative with selective cytotoxicity against multidrug-resistant (MDR) cancer cells. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties of this compound

This compound is a member of the isatin-β-thiosemicarbazone class of compounds. Its unique structure is central to its biological activity.

Chemical Identifiers

| Identifier | Value |

| Synonym | 2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide |

| CAS Number | 79560-74-0[1] |

| Molecular Formula | C16H14N4O2S[1] |

| Molecular Weight | 326.37 g/mol [1] |

Mechanism of Action: Exploiting Multidrug Resistance

This compound exhibits a novel mechanism of action by selectively targeting and killing cancer cells that overexpress P-glycoprotein (P-gp or MDR1), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance.[2][3] This phenomenon is known as "collateral sensitivity," where the very mechanism of drug resistance renders the cancer cells susceptible to a specific compound.

The cytotoxicity of this compound is directly proportional to the level of P-gp expression and function.[2][3] However, this compound is neither a substrate nor a direct inhibitor of P-gp's ATPase activity.[3] Instead, its mechanism is thought to involve the following:

-

P-gp Functional Dependence: The cytotoxic effect of this compound is abrogated by P-gp inhibitors, indicating an absolute requirement for a functional P-gp transporter.[3]

-

Metal Chelation: As a thiosemicarbazone, this compound possesses metal-chelating properties. It is believed that it may chelate intracellular metal ions, such as copper and iron, leading to the formation of redox-active complexes.

-

Oxidative Stress: These metal complexes can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately triggering cell death. The basal ATPase activity of P-gp in resistant cells may contribute to an intracellular environment that favors this ROS-mediated cytotoxicity.

Signaling Pathway of this compound-Induced Collateral Sensitivity

Quantitative Data on Cytotoxicity

The cytotoxic activity of this compound is significantly enhanced in cancer cell lines that overexpress P-gp. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies.

Table 1: IC50 Values of this compound in KB Epidermoid Carcinoma Cell Lines with Varying P-gp Expression

| Cell Line | P-gp Expression | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Fold Sensitivity to this compound (relative to KB-3-1) |

| KB-3-1 | Low | 0.13 | 1.5 | 1.0 |

| KB-8-5 | Moderate | 0.42 | 0.75 | 2.0 |

| KB-8-5-11 | High | 10.9 | 0.35 | 4.3 |

| KB-V1 | Very High | 142 | 0.21 | 7.3 |

| Data adapted from Ludwig et al., 2006.[2] |

Table 2: IC50 Values of this compound in Other P-gp Expressing Cell Lines

| Cell Line | Cancer Type | P-gp Status | This compound IC50 (µM) | This compound + P-gp Inhibitor IC50 (µM) |

| HCT15 | Colon | Intrinsic High P-gp | 0.3 | 1.2 |

| NCI/ADR-RES | Ovarian | Acquired High P-gp | 0.4 | 1.5 |

| Data adapted from Ludwig et al., 2006.[2] |

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KB-3-1 and its P-gp overexpressing counterparts)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the log of the drug concentration.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

-

P-gp-containing membranes (from P-gp overexpressing cells or baculovirus-infected insect cells)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

ATP

-

Verapamil (positive control for ATPase stimulation)

-

Sodium orthovanadate (inhibitor control)

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing P-gp membranes, assay buffer, and the desired concentration of this compound (or controls) in a 96-well plate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP (final concentration typically 2-5 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the Pi detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

Generate a standard curve with known concentrations of inorganic phosphate to quantify the amount of Pi released.

-

Calculate the specific ATPase activity (nmol Pi/min/mg protein) and compare the activity in the presence of this compound to the basal activity and the activity with verapamil.

RNA Interference (RNAi) for MDR1 Gene Knockdown

This protocol is used to confirm that the cytotoxicity of this compound is dependent on the expression of the MDR1 gene.

Materials:

-

P-gp overexpressing cancer cell line (e.g., KB-V1)

-

siRNA targeting the MDR1 gene

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete culture medium

-

Western blot reagents or qPCR reagents for verifying knockdown

Procedure:

-

Seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

For each well, dilute the MDR1 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 48-72 hours to allow for gene knockdown.

-

After incubation, perform a cytotoxicity assay with this compound as described in section 4.1.

-

In parallel, lyse a subset of the cells to verify the knockdown of P-gp expression by Western blot or qPCR.

Experimental and Logical Workflows

Experimental Workflow for Validating this compound's Mechanism of Action

Conclusion

This compound is a promising preclinical compound that demonstrates a unique ability to exploit the multidrug resistance phenotype in cancer cells. Its mechanism of collateral sensitivity, which is dependent on the function of P-glycoprotein, offers a novel therapeutic strategy for treating cancers that have developed resistance to conventional chemotherapies. Further investigation into its metal chelation properties and the resulting induction of oxidative stress will be crucial for the future development of this and similar compounds. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and other potential collateral sensitivity agents.

References

- 1. abmole.com [abmole.com]

- 2. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective toxicity of this compound in MDR1-positive cells as a new strategy to circumvent multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of NSC73306: A Technical Guide to its Discovery and Development as a Collateral Sensitivity Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC73306, a novel thiosemicarbazone derivative, has emerged from high-throughput screening as a compound with a unique and paradoxical mechanism of action against multidrug-resistant (MDR) cancers. Unlike conventional chemotherapeutics or MDR inhibitors, this compound exhibits selective toxicity in cancer cells that overexpress the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1/ABCB1). This technical guide provides an in-depth exploration of the discovery, development history, and proposed mechanism of action of this compound. It consolidates quantitative data on its cytotoxic activity, details key experimental protocols, and visualizes its mechanistic pathways and experimental workflows. This document serves as a comprehensive resource for researchers in oncology and drug development interested in the phenomenon of collateral sensitivity and novel strategies to combat multidrug resistance.

Discovery and Initial Characterization

This compound was first identified during a generic screen by the National Cancer Institute (NCI) as a compound that demonstrated a positive correlation between its cytotoxic efficacy and the expression of MDR1.[1] This finding was counterintuitive, as high levels of P-gp are typically associated with resistance to a wide range of chemotherapeutic agents.[2] Initial studies focused on characterizing this unusual "collateral sensitivity," where the very mechanism of drug resistance renders cancer cells more susceptible to a specific agent.

Selective Cytotoxicity in P-gp Overexpressing Cells

The hallmark of this compound is its enhanced potency against cancer cell lines with acquired or intrinsic P-gp-mediated multidrug resistance.[2] This selective toxicity has been demonstrated across various cancer types, including epidermoid, ovarian, and colon cancer cell lines.[2] The cytotoxic effect of this compound is directly proportional to the level of P-gp expression and function.[2]

Development and Mechanism of Action

The development of this compound has been driven by the need to understand and exploit its unique mode of action. While the precise molecular mechanism is still under investigation, several key aspects have been elucidated.

Exploitation of P-glycoprotein Function

Crucially, the cytotoxic activity of this compound is dependent on the functional expression of P-gp.[2] Inhibition of P-gp activity, either through co-administration of P-gp inhibitors like PSC833 or XR9576, or through RNA interference (siRNA) targeting MDR1, abrogates the hypersensitivity of MDR cells to this compound.[2] However, biochemical assays have shown no direct interaction between this compound and the substrate or inhibitor binding sites of P-gp.[2] This suggests an indirect mechanism of action.

Proposed Redox Cycling Mechanism

One of the leading hypotheses for the mechanism of this compound-induced cytotoxicity is its role as a redox cycling agent. Thiosemicarbazones are known for their metal-chelating properties, and it is proposed that this compound may form complexes with intracellular metal ions, such as copper or iron. These complexes can then participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately triggering cell death. The involvement of P-gp in this process is thought to be related to its ATPase activity, which may create a cellular environment that promotes the redox cycling of the this compound-metal complex.

Interaction with Other ABC Transporters

Further studies have revealed that this compound also interacts with another ABC transporter, ABCG2 (Breast Cancer Resistance Protein). It acts as a transport substrate and a potent modulator of ABCG2, effectively inhibiting its drug efflux function. This dual action on both P-gp and ABCG2 expressing cells makes this compound a compound of significant interest for overcoming a broader spectrum of multidrug resistance.[3]

Quantitative Data

The following tables summarize the in vitro cytotoxicity of this compound against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in P-gp Expressing and Non-Expressing Cancer Cell Lines

| Cell Line | Cancer Type | P-gp Expression | IC50 (µM) | Reference |

| KB-3-1 | Epidermoid Carcinoma | Low/Negative | >10 | [2] |

| KB-8-5 | Epidermoid Carcinoma | Moderate | 1.8 | [2] |

| KB-8-5-11 | Epidermoid Carcinoma | High | 0.6 | [2] |

| KB-V1 | Epidermoid Carcinoma | Very High | 0.3 | [2] |

| NCI/ADR-RES | Ovarian Carcinoma | High | 0.4 | [2] |

| HCT15 | Colon Cancer | High (Intrinsic) | 0.5 | [2] |

| HCT15 + PSC833 | Colon Cancer | High (Inhibited) | 2.0 | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cell Lines Expressing Various ABC Transporters

| Cell Line | Parental Cell Line | Overexpressed Transporter | IC50 (µM) | Reference |

| pcDNA3.1-HEK293 | HEK293 | None (Vector) | 8.51 ± 1.71 | [4] |

| R482-HEK293 | HEK293 | ABCG2 | 8.97 ± 1.60 | [4] |

| MCF7 | Breast Cancer | None | 59.3 ± 12.8 | [4] |

| MCF7-ADR | Breast Cancer | ABCB1 (P-gp) | 9.91 ± 1.30 | [4] |

| MCF7-AdVp3000 | Breast Cancer | ABCG2 | 77.0 ± 13.4 | [4] |

| MCF7-FLV1000 | Breast Cancer | ABCG2 | 72.3 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for P-glycoprotein Expression

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., C219 or UIC2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Synthesis of Isatin-β-Thiosemicarbazones (General Protocol)

The synthesis of this compound and its analogs is typically achieved through the condensation of an isatin derivative with a substituted thiosemicarbazide.[5]

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the appropriate isatin and thiosemicarbazide in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or methanol), and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Preclinical Studies

While extensive in vitro data exists for this compound, in vivo studies are less reported in publicly available literature. General protocols for xenograft studies involving thiosemicarbazones provide a framework for how such studies would be conducted.

Xenograft Mouse Model (General Protocol)

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules. The control group receives the vehicle.

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacokinetic Analysis: In separate cohorts of mice, collect blood samples at various time points after this compound administration to determine its pharmacokinetic parameters, such as half-life, clearance, and bioavailability.

Conclusion and Future Directions

This compound represents a fascinating and promising lead compound in the fight against multidrug-resistant cancer. Its unique mechanism of exploiting P-gp function to induce selective cytotoxicity offers a novel therapeutic paradigm. The dual activity against both P-gp and ABCG2 further enhances its potential clinical utility.

Future research should focus on:

-

Elucidating the precise molecular mechanism: A deeper understanding of how P-gp's ATPase activity contributes to the potentiation of this compound's cytotoxicity is needed.

-

In-depth preclinical evaluation: Comprehensive in vivo efficacy, toxicity, and pharmacokinetic studies are crucial to advance this compound or its analogs towards clinical trials.

-

Analog development: Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of isatin-β-thiosemicarbazones are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective toxicity of this compound in MDR1-positive cells as a new strategy to circumvent multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to NSC73306, a Thiosemicarbazone Derivative Targeting Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, often leading to treatment failure and relapse. A key player in this phenomenon is the over-expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively effluxes a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Traditional strategies to combat MDR have focused on the development of P-gp inhibitors to be co-administered with conventional chemotherapeutics. However, this approach has been met with limited clinical success due to toxicity and adverse pharmacokinetic interactions.[2]

This technical guide delves into the novel mechanism of a promising thiosemicarbazone derivative, NSC73306, which represents a paradigm shift in overcoming P-gp-mediated MDR. Instead of inhibiting P-gp, this compound exploits its function to induce selective cytotoxicity in MDR cancer cells, a phenomenon known as collateral sensitivity.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key concepts and workflows.

Mechanism of Action: Exploiting the Shield

This compound exhibits a unique and paradoxical mechanism of action. Its cytotoxicity is directly proportional to the level of functional P-gp expression in cancer cells.[1] Cells that are highly resistant to conventional chemotherapeutics due to P-gp overexpression become hypersensitive to this compound.[1][4] This selective toxicity offers a therapeutic window to target and eliminate MDR cancer cells.

Biochemical assays have revealed that this compound does not directly interact with P-gp as a substrate or a classic inhibitor.[1] It does not stimulate P-gp's ATPase activity, nor does it inhibit the transport of known P-gp substrates like Calcein-AM.[1] The prevailing hypothesis is that this compound's target is a downstream event that is dependent on the functional expression of P-gp.[1] Inhibition of P-gp function, either through small molecule inhibitors (e.g., PSC833, XR9576) or RNA interference, abrogates the hypersensitivity to this compound, confirming the critical role of the transporter in the drug's mechanism.[1]

Furthermore, continuous exposure of MDR cells to this compound leads to the selection of cells that have lost P-gp expression, thereby reversing the MDR phenotype and re-sensitizing them to conventional chemotherapeutic agents.[1]

In addition to its unique activity against P-gp-expressing cells, this compound has been shown to be a potent modulator of another ABC transporter, ABCG2 (Breast Cancer Resistance Protein, BCRP).[4][5] It acts as a transport substrate for ABCG2 and can effectively inhibit its drug efflux activity, thereby reversing resistance to ABCG2 substrates like mitoxantrone and topotecan.[4][5][6] This dual mode of action makes this compound a particularly attractive candidate for overcoming MDR mediated by multiple transporters.

Quantitative Data

The selective cytotoxicity of this compound against P-gp-expressing cells has been quantified in various cancer cell lines. The following tables summarize the key findings.

| Cell Line | P-gp Expression | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Fold-Sensitization to this compound (compared to parental) |

| KB-3-1 (parental) | Low | 0.13 | ~1.0 | 1.0 |

| KB-8-5 | Moderate | 0.42 | ~0.5 | 2.0 |

| KB-C1 | High | 14.5 | ~0.2 | 5.0 |

| KB-V1 | Very High | 142 | ~0.14 | 7.3 |

Table 1: Cytotoxicity of Doxorubicin and this compound in KB epidermoid carcinoma cell lines with varying P-gp expression. Data compiled from[4]. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The fold-sensitization is calculated relative to the parental KB-3-1 cell line.

| Cell Line | Treatment | This compound IC50 (µM) |

| HCT15 (High P-gp) | This compound alone | ~0.25 |

| HCT15 (High P-gp) | This compound + PSC833 (P-gp inhibitor) | ~1.0 |

Table 2: Effect of P-gp inhibition on this compound cytotoxicity in HCT15 colon cancer cells. Data compiled from[1]. PSC833 reverses the hypersensitivity to this compound, demonstrating the P-gp dependency of its cytotoxic effect.

| Parameter | Value |

| ABCG2 ATPase Activity (50% stimulation) | 140–150 nM |

| Inhibition of [125I]-Iodoarylazidoprazosin photolabeling of ABCG2 (IC50) | 250–400 nM |

Table 3: Interaction of this compound with ABCG2. Data compiled from[4][5]. These values indicate a direct and potent interaction of this compound with the ABCG2 transporter.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Plating:

-

Harvest and count cancer cells (e.g., KB-3-1, KB-V1, HCT15).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

For P-gp inhibition studies, prepare a parallel set of dilutions containing a fixed concentration of a P-gp inhibitor (e.g., 1 µM PSC833).

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone as a negative control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[2][7][8][9]

-

Western Blot Analysis for P-glycoprotein Expression

This protocol is used to detect and quantify the amount of P-gp in cell lysates.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or MRK-16) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

Calcein-AM Efflux Assay

This functional assay measures the efflux activity of P-gp.

-

Cell Preparation:

-

Harvest cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor Pre-incubation (for control):

-

For positive control of P-gp inhibition, pre-incubate a sample of cells with a known P-gp inhibitor (e.g., 10 µM verapamil or 1 µM PSC833) for 30 minutes at 37°C.

-

-

Calcein-AM Loading and Efflux:

-

Add Calcein-AM to the cell suspension to a final concentration of 0.25-1 µM.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

To assess the effect of this compound, it can be added during the incubation period.

-

-

Data Acquisition:

-

Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~530 nm.

-

Alternatively, a fluorescence microplate reader can be used.

-

-

Analysis:

P-glycoprotein ATPase Activity Assay

This biochemical assay determines if a compound directly interacts with the ATPase function of P-gp.

-

Membrane Preparation:

-

Use crude membranes prepared from insect cells (e.g., Sf9) or mammalian cells overexpressing human P-gp.

-

-

Assay Reaction:

-

In a 96-well plate, add the P-gp-containing membranes to an assay buffer containing Mg-ATP.

-

Add the test compound (this compound) at various concentrations.

-

Include a known P-gp substrate (e.g., verapamil or prazosin) as a positive control for ATPase stimulation and a known P-gp inhibitor (e.g., PSC833) as a control for inhibition.

-

Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).

-

-

Phosphate Detection:

-

Stop the reaction by adding a solution to detect the inorganic phosphate (Pi) released from ATP hydrolysis (e.g., a malachite green-based reagent).

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

-

-

Analysis:

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and experimental workflows related to this compound.

Caption: Conceptual diagram of this compound's mechanism in a multidrug-resistant cancer cell.

Caption: Workflow for determining the cytotoxic effect of this compound using the MTT assay.

Caption: Logical relationship between P-gp expression, multidrug resistance, and sensitivity to this compound.

Conclusion

The thiosemicarbazone derivative this compound presents a novel and promising strategy to circumvent multidrug resistance in cancer. Its unique mechanism of action, which turns the cell's resistance mechanism (P-gp) into a vulnerability, offers a selective way to eliminate MDR cancer cells. Furthermore, its ability to modulate ABCG2 activity broadens its potential therapeutic application. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate this exciting compound into clinical practice. Further elucidation of the precise downstream molecular targets of the P-gp-NSC73306 interaction will be crucial for optimizing its therapeutic potential and for the design of next-generation collateral sensitivity agents.

References

- 1. genomembrane.com [genomembrane.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]

- 6. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. origene.com [origene.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

Unraveling the Enigmatic Interaction of NSC73306 with P-glycoprotein (MDR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel interaction between the thiosemicarbazone derivative, NSC73306, and the multidrug resistance transporter P-glycoprotein (P-gp, MDR1). Unlike conventional P-gp inhibitors or substrates, this compound leverages the transporter's function to induce selective cytotoxicity in multidrug-resistant (MDR) cells, presenting a paradigm-shifting strategy for overcoming chemoresistance in cancer. This document synthesizes key quantitative data, details essential experimental protocols for studying this interaction, and provides visual representations of the underlying mechanisms and workflows.

Core Interaction Mechanism: Exploiting a Vulnerability

This compound represents a novel class of compounds that exhibit selective toxicity against cancer cells overexpressing P-glycoprotein.[1][2] The central thesis of its mechanism is not the inhibition of P-gp, but rather the exploitation of its function to induce cell death.[1][3] The cytotoxicity of this compound is directly proportional to the level of P-gp expression and its transport activity.[1][3] This "collateral sensitivity" is abrogated when P-gp function is blocked by specific inhibitors, such as PSC833 and XR9576, or when P-gp expression is silenced using RNA interference (RNAi).[1][2][3]

Biochemical investigations have revealed no direct interaction of this compound with the known substrate or inhibitor binding sites of P-gp.[1][3] Functional assays demonstrate that this compound does not stimulate P-gp's ATPase activity, nor does it inhibit the efflux of known P-gp substrates like calcein-AM. A prolonged exposure of MDR cells to this compound leads to a compelling outcome: the selection of a cell population that has lost P-gp expression, thereby resensitizing them to conventional chemotherapeutic agents that are P-gp substrates.[1][3]

While the precise molecular events downstream of P-gp that trigger cytotoxicity remain an active area of investigation, the functional requirement of the transporter is unequivocal.[3] It is hypothesized that this compound may interact with a P-gp-dependent process or a yet-unidentified partner protein, leading to a cytotoxic cascade specifically in cells with high P-gp activity.

Quantitative Data Summary

The selective cytotoxicity of this compound in P-gp-expressing cells is a quantifiable phenomenon. The following tables summarize the key data from studies on various cancer cell lines.

Table 1: IC50 Values of this compound in P-gp-Expressing vs. P-gp-Negative Cell Lines

| Cell Line | P-gp Expression | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Fold-Sensitivity to this compound (relative to P-gp negative) |

| KB-3-1 | Negative | ~0.35 | ~0.13 | 1.0 |

| KB-8-5 | Low | ~0.17 | ~0.42 | ~2.1 |

| KB-8-5-11 | Moderate | ~0.08 | ~1.8 | ~4.4 |

| KB-V1 | High | ~0.05 | ~142 | ~7.0 |

| HCT15 | High (Intrinsic) | Not specified | Not specified | 4-fold more sensitive than with P-gp inhibition |

Data synthesized from Hall et al., 2006.[3][4]

Table 2: Effect of this compound on P-glycoprotein Function

| Functional Assay | Experimental Conditions | Result | Conclusion |

| P-gp ATPase Activity | P-gp-rich membrane vesicles incubated with up to 50 µM this compound. | No significant stimulation of ATPase activity observed. In contrast, known substrates like verapamil show marked stimulation. | This compound is not a substrate that stimulates P-gp's ATP hydrolysis.[5] |

| Calcein-AM Efflux | P-gp overexpressing cells (KB-V1) incubated with calcein-AM and 10-50 µM this compound. | No inhibition of calcein-AM efflux observed. In contrast, verapamil effectively blocks efflux, leading to increased intracellular fluorescence. | This compound does not inhibit the transport function of P-gp at the substrate binding site.[5] |

Signaling Pathways and Logical Relationships

The interaction between this compound and P-glycoprotein, while not fully elucidated at the signaling level, follows a clear logical progression. The following diagrams illustrate the current understanding of the mechanism and the experimental workflow used to validate it.

Caption: Mechanism of this compound selective cytotoxicity.

Caption: Experimental workflow for this compound-MDR1 interaction.

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments required to investigate the interaction between this compound and P-glycoprotein.

Cell Viability (MTT) Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

P-gp negative (e.g., KB-3-1) and P-gp positive (e.g., KB-V1) cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

P-gp inhibitor (e.g., PSC833) stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium. For P-gp inhibition experiments, prepare identical dilutions in medium containing a fixed concentration of a P-gp inhibitor (e.g., 1 µM PSC833).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug solutions (or medium with DMSO as a vehicle control).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Calcein-AM Efflux Assay

This assay measures the efflux activity of P-gp and can be used to determine if a compound inhibits this function.

Materials:

-

P-gp positive cell line (e.g., KB-V1)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Calcein-AM stock solution (1 mM in DMSO)

-

This compound and a known P-gp inhibitor (e.g., verapamil)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Incubation: Wash the cells with HBSS. Add HBSS containing this compound, the positive control inhibitor (e.g., 50 µM verapamil), or vehicle control. Incubate for 30 minutes at 37°C.

-

Calcein-AM Loading: Add calcein-AM to each well to a final concentration of 0.25-1 µM.

-

Efflux Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold HBSS to remove extracellular calcein-AM.

-

Fluorescence Reading: Add 100 µL of HBSS to each well and immediately measure the intracellular fluorescence using a microplate reader.

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to the vehicle control (low fluorescence) and the positive control inhibitor (high fluorescence).

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of test compounds.

Materials:

-

P-gp-rich membrane vesicles (e.g., from baculovirus-infected Sf9 cells or P-gp overexpressing mammalian cells)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

-

ATP solution (e.g., 100 mM)

-

Magnesium chloride (MgCl2) solution (e.g., 100 mM)

-

This compound and a known P-gp substrate (e.g., verapamil)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

96-well clear plates

-

Microplate reader (absorbance at ~620-650 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, P-gp membrane vesicles (5-10 µg), and the test compound (this compound, verapamil as a positive control, or vehicle). Include a control with a P-gp inhibitor (e.g., sodium orthovanadate) to measure basal, P-gp-independent ATPase activity.

-

Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding a mixture of ATP and MgCl2 (final concentration typically 3-5 mM ATP and 5-10 mM MgCl2).

-

Reaction Incubation: Incubate for 20-30 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the reaction and measure the liberated inorganic phosphate (Pi) by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Create a phosphate standard curve to quantify the amount of Pi released. Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of the P-gp inhibitor from the total activity. Express the activity in the presence of test compounds as a fold-change relative to the basal P-gp activity.

siRNA-mediated Knockdown of MDR1

This procedure is used to specifically reduce the expression of P-gp to confirm its role in this compound-induced cytotoxicity.

Materials:

-

P-gp positive cell line (e.g., NCI/ADR-RES)

-

siRNA targeting MDR1 mRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 20-50 pmol of siRNA into Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Validation and Functional Assays: After incubation, harvest the cells. Use a portion of the cells to validate P-gp knockdown by Western blot or qRT-PCR. Use the remaining cells for functional assays, such as the MTT assay with this compound, to assess the effect of P-gp silencing on drug sensitivity.

Western Blot for P-glycoprotein

This technique is used to detect and quantify the expression level of the P-gp protein.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against P-glycoprotein (e.g., C219 or UIC2)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity for P-gp and normalize it to the loading control.

Conclusion

This compound presents a compelling and unconventional approach to targeting multidrug-resistant cancers. Its unique mechanism of action, which turns the P-glycoprotein pump from a protector into a liability, opens up new avenues for drug development. The methodologies and data presented in this guide provide a comprehensive framework for researchers to further investigate this intriguing compound and to screen for other agents that may share this "MDR1-potentiated" activity. A deeper understanding of the precise molecular events triggered by the this compound-P-gp interaction will be crucial for translating this promising strategy into clinical applications.

References

- 1. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dual Mode of Action of NSC73306 on ABC Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] NSC73306, a novel thiosemicarbazone derivative, has been identified as a compound with a unique dual mode of action against two clinically relevant ABC transporters: P-glycoprotein (P-gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2).[1] This technical guide provides an in-depth overview of the mechanisms of action of this compound, detailing its cytotoxic effects on P-gp-overexpressing cells and its potent modulatory activity on ABCG2. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying pathways and experimental workflows.

Introduction to this compound and ABC Transporters

ABC transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[3][4] In cancer cells, the overexpression of transporters like P-gp (ABCB1) and ABCG2 is a major contributor to the MDR phenotype, leading to resistance to a broad spectrum of structurally diverse anticancer drugs.[1][2]

This compound has emerged as a promising agent due to its distinct activities against two of the most important ABC transporters in oncology:

-

Selective Cytotoxicity against P-glycoprotein (ABCB1)-overexpressing cells: Unlike typical P-gp inhibitors that aim to block the transporter's efflux function, this compound exhibits increased toxicity in cells that overexpress P-gp.[5] This paradoxical hypersensitivity, also known as collateral sensitivity, presents a novel strategy to eliminate P-gp-mediated resistant cancer cells.[5]

-

Potent Modulation of ABCG2: In contrast to its effect on P-gp, this compound acts as a potent modulator of ABCG2. It functions as a transport substrate for ABCG2 and effectively inhibits its drug efflux capabilities, thereby re-sensitizing ABCG2-expressing cancer cells to conventional chemotherapeutics.[1]

This dual functionality makes this compound a compelling candidate for further investigation and development in the context of overcoming MDR.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with ABC transporters.

Table 1: Cytotoxicity of this compound in ABC Transporter-Overexpressing Cell Lines

| Cell Line | Parental Cell Line | Overexpressed Transporter | Resistance Factor (RF) | Interpretation | Reference |

| MCF7-ADR | MCF-7 | P-gp (ABCB1) | 0.17 | This compound is more toxic to P-gp-overexpressing cells | [1] |

| HCT15 | HCT15 (with PSC833) | P-gp (ABCB1) | ~4-fold more sensitive without PSC833 | P-gp expression sensitizes cells to this compound | [5] |

| Various | Parental Cells | MRP1, MRP4, MRP5, ABCG2 | ~1.0 | No differential toxicity in cells overexpressing these transporters | [1] |

Table 2: Modulation of ABCG2 Function by this compound

| Parameter | Value | Interpretation | Reference |

| Concentration for 50% stimulation of ATPase activity | 140–150 nM | This compound stimulates ABCG2's ATP hydrolysis, indicating direct interaction. | [1] |

| IC50 for inhibition of [¹²⁵I]-Iodoarylazidoprazosin (IAAP) photolabeling | 250–400 nM (calculated as 319 ± 96 nM) | This compound competes with a known substrate for binding to the ABCG2 substrate-binding site(s). | [1] |

Signaling Pathways and Mechanisms of Action

The dual mode of action of this compound on P-gp and ABCG2 involves distinct molecular interactions.

P-glycoprotein (ABCB1): Exploiting a Vulnerability

This compound induces cytotoxicity in P-gp-overexpressing cells, a phenomenon that requires a functional transporter.[5] While the precise downstream mechanism is not fully elucidated, it is hypothesized that this compound does not act as a classic P-gp inhibitor.[5] Instead, its interaction with P-gp, or a P-gp-dependent process, triggers a cytotoxic event.[5] Biochemical assays have shown that this compound neither stimulates nor inhibits the ATPase activity of P-gp, suggesting it may not be a direct substrate or a competitive inhibitor in the classical sense.[5]

References

- 1. Evidence for dual mode of action of a thiosemicarbazone, this compound: A potent substrate of the multidrug resistance-linked ABCG2 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Evaluation of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any scientific evidence to support the classification of NSC73306 as a direct inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Research on this compound has primarily identified its role in exploiting P-glycoprotein (MDR1/P-gp) function to induce cytotoxicity in multidrug-resistant cancer cells[1][2]. This document, therefore, serves as a comprehensive technical guide on the established methodologies and signaling pathways relevant to the characterization of a potential PTP1B inhibitor, using the user's query as a structural framework.

Introduction: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways.[3] Due to its function, it has emerged as a significant therapeutic target for a range of human diseases.

-

Metabolic Diseases: PTP1B is a primary negative regulator of the insulin and leptin signaling pathways.[3][4] It dephosphorylates the activated insulin receptor and its substrates (like IRS-1), as well as the leptin receptor-associated Janus kinase 2 (JAK2), thereby attenuating their downstream signals.[5][6] Overexpression or hyperactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[7][8][9] Consequently, inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity.[3][4]

-

Cancer: PTP1B's role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[10] It has been shown to be a positive mediator of ErbB2-induced tumorigenesis in breast cancer.[10] In other contexts, PTP1B regulates signaling pathways involved in cell growth, migration, and adhesion.[10][11] For instance, it can regulate the PKM2/AMPK/mTORC1 signaling pathway to control cell growth in pancreatic cancer.[12]

PTP1B Signaling Pathways

PTP1B integrates into multiple cellular signaling cascades. Understanding these pathways is crucial for elucidating the potential effects of an inhibitor.

Insulin Signaling Pathway

PTP1B acts as a key negative feedback regulator in the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) autophosphorylates, initiating a cascade that involves the phosphorylation of Insulin Receptor Substrates (IRS). This leads to the activation of the PI3K/Akt pathway, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[5][13] PTP1B dephosphorylates the IR, terminating the signal.[10] Inhibition of PTP1B is expected to prolong the phosphorylated state of the IR, thus enhancing insulin signaling.[3]

Methodologies for Characterizing a PTP1B Inhibitor

A rigorous pipeline of in vitro and cell-based assays is required to identify and characterize a novel PTP1B inhibitor.

Experimental Workflow

The general workflow involves screening for enzymatic inhibition, determining the mode of action through kinetic studies, assessing selectivity against related phosphatases, and finally, validating the effects in a cellular context.

Detailed Experimental Protocols

This assay is a common, colorimetric method to determine the in vitro potency of a potential inhibitor.[14]

-

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity.[7][14]

-

Materials:

-

Recombinant human PTP1B enzyme.

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[15] (Variations exist, e.g., 25 mM Tris-HCl pH 7.5[16]).

-

Substrate: p-nitrophenyl phosphate (pNPP) solution (e.g., 4 mM).[16]

-

Test Compound (e.g., this compound) dissolved in DMSO.

-

96-well microplate and microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

-

Add the PTP1B enzyme solution to all wells and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]

-

Initiate the enzymatic reaction by adding the pNPP substrate solution.

-

Monitor the increase in absorbance at 405 nm over time (e.g., 30 minutes) using a microplate reader.[16]

-

Calculate the rate of reaction and determine the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[14]

-

This assay measures a key downstream biological effect of enhanced insulin signaling.[17]

-

Principle: Measures the rate of uptake of a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG) into insulin-sensitive cells.

-

Materials:

-

Cell line (e.g., C2C12 myotubes or 3T3-L1 adipocytes).[17]

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[3H]glucose or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

-

Insulin.

-

Test compound.

-

-

Procedure:

-

Seed and differentiate cells in 24-well plates.

-

Serum-starve the cells for 3-4 hours.

-

Pre-treat the cells with the test compound or vehicle control for 1-2 hours.[17]

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.[17]

-

Wash cells with KRH buffer.

-

Add KRH buffer containing the glucose analog and incubate for 5-10 minutes.[17]

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the amount of internalized glucose analog via scintillation counting (for [3H]) or fluorescence measurement (for 2-NBDG).[18]

-

Quantitative Data Presentation

Data from the characterization of a novel PTP1B inhibitor should be presented clearly for comparison. The following tables provide templates for such data, populated with example values from literature on various PTP1B inhibitors.

Table 1: In Vitro PTP1B Inhibition

| Compound | IC50 (µM) vs PTP1B | Source Compound |

| Hypothetical: this compound | TBD | - |

| Ursolic Acid (Control) | 3.40 ± 0.34 | [19] |

| MD2 (Arylbenzofuran) | 3.11 ± 0.10 | [20] |

| Compound 2 (Benzimidazole) | Ki = 4.2 | [8] |

| JTT-551 | Ki = 0.22 ± 0.04 | [21] |

| Acanthoic Acid | 23.5 ± 1.8 | [22] |

Table 2: Enzyme Kinetic Parameters

| Compound | Inhibition Type | Km (mM) | Vmax (µmol/min) | Ki (µM) |

| Hypothetical: this compound | TBD | TBD | TBD | TBD |

| Control (No Inhibitor) | - | 2.51 ± 0.05 | 0.03 ± 0.00 | - |

| Actinomycete Extract 4585DW | Mixed-Type | 10.91 ± 0.50 | 0.02 ± 0.00 | N/A |

| Compound 1 (Benzimidazole) | Mixed-Type | N/A | N/A | 5.2 |

| Compound 2 (Benzimidazole) | Mixed-Type | N/A | N/A | 4.2 |

| (Data sourced from[8][15]) |

Table 3: Selectivity Profile

| Compound | PTP1B Ki (µM) | TCPTP Ki (µM) | Selectivity (TCPTP/PTP1B) |

| Hypothetical: this compound | TBD | TBD | TBD |

| JTT-551 | 0.22 | 9.3 | ~42-fold |

| AU-2439 | IC50 = 43 | IC50 = 230 | ~5-fold |

| (Data sourced from[21][23]) |

Conclusion

PTP1B remains a highly validated therapeutic target for diabetes, obesity, and certain cancers. The successful development of a PTP1B inhibitor requires a systematic evaluation pipeline, including enzymatic assays, kinetic studies, selectivity profiling, and cell-based functional assays. While the compound this compound has been investigated for its role in cancer therapy, current scientific literature does not support its function as a PTP1B inhibitor. The methodologies and frameworks presented in this guide are essential for the characterization of any novel compound, including this compound, should future research suggest its potential activity against PTP1B.

References

- 1. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective toxicity of this compound in MDR1-positive cells as a new strategy to circumvent multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 4. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Modulatory Effect of NSC73306 on ABCG2-Mediated Transport: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance (MDR) in cancer.[1][2] Its ability to efflux a wide range of chemotherapeutic agents from cancer cells significantly diminishes the efficacy of anti-cancer treatments.[1][3] Consequently, the identification and characterization of potent ABCG2 inhibitors is a critical area of research in oncology drug development.[2][4] This technical guide focuses on the thiosemicarbazone derivative, NSC73306, and its multifaceted interaction with the ABCG2 transporter. While initially investigated for its cytotoxicity in P-glycoprotein-overexpressing cells, this compound has emerged as a potent modulator of ABCG2, exhibiting a dual mode of action as both a substrate and an inhibitor of ABCG2-mediated transport.[5][6][7][8] This document provides a comprehensive analysis of the quantitative data, experimental methodologies, and the proposed mechanism of action of this compound on ABCG2.

Quantitative Analysis of this compound Interaction with ABCG2

The interaction of this compound with ABCG2 has been characterized through various in vitro assays, yielding quantitative data that underscore its potency as a modulator. The following tables summarize the key findings.

Table 1: Potency of this compound in Modulating ABCG2 Function

| Parameter | Value | Cell/System | Description | Reference |

| ATPase Activity (EC50) | 140–150 nM | Crude membranes from ABCG2-overexpressing High Five insect cells | Concentration of this compound required to achieve 50% of the maximum stimulation of ABCG2's ATPase activity. | [5][6][7][8] |

| [¹²⁵I]-Iodoarylazidoprazosin (IAAP) Photolabeling Inhibition (IC50) | 250–400 nM | Crude membranes from ABCG2-overexpressing High Five insect cells | Concentration of this compound required to inhibit 50% of the photolabeling of ABCG2's substrate-binding site(s) by [¹²⁵I]-IAAP. | [5][6][7][8] |

Table 2: Reversal of ABCG2-Mediated Drug Resistance by this compound

| Substrate | Cell Line | Fold Reversal of Resistance | This compound Concentration | Reference |

| Mitoxantrone | ABCG2-overexpressing cells | ~6-fold | 0.5 µM | [6] |

| Topotecan | ABCG2-overexpressing cells | ~3-fold | 0.5 µM | [6] |